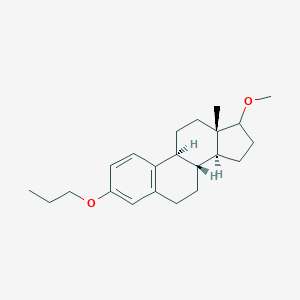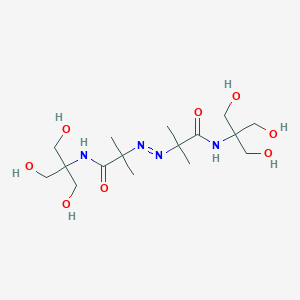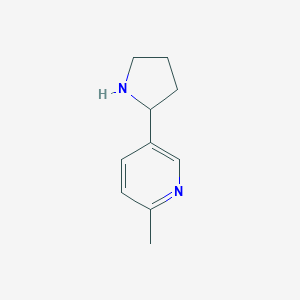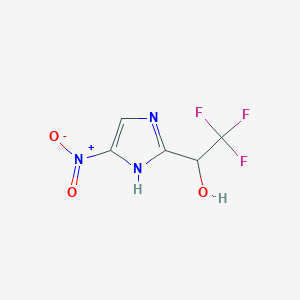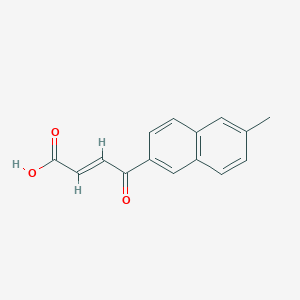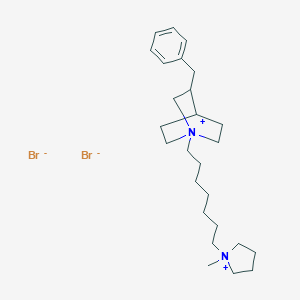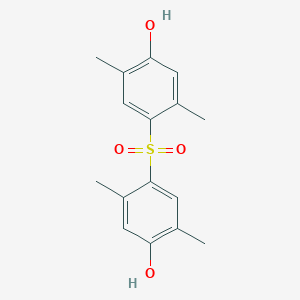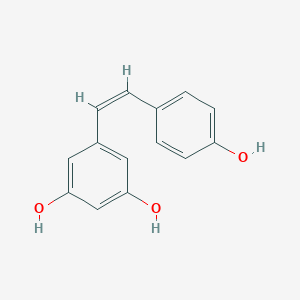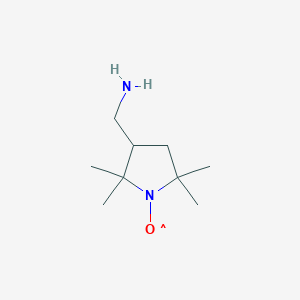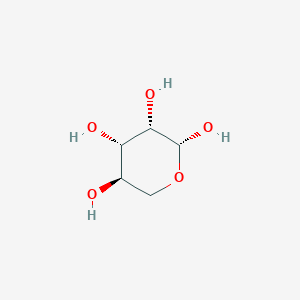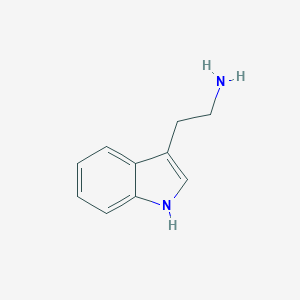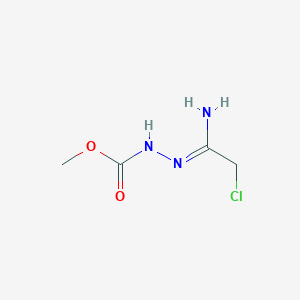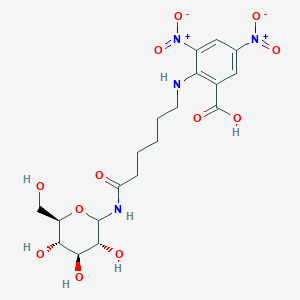
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, also known as CDP-6-NO2, is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CDP-6-NO2 is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner, making it a useful tool for studying the biological effects of NO.
Mecanismo De Acción
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine releases NO in a controlled manner, which can then interact with various biological molecules and pathways. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. By releasing NO in a controlled manner, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can modulate these processes and potentially have therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can improve blood flow, reduce blood pressure, and protect against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several advantages as a tool for laboratory experiments. It is stable and easy to handle, and its controlled release of NO allows for precise modulation of biological processes. However, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine also has some limitations, including its relatively high cost and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine. One area of interest is the development of novel delivery systems for N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, which could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine's potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine and its effects on various biological pathways.
Métodos De Síntesis
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods is the chemical synthesis method, which involves the reaction between 2,4-dinitrofluorobenzene and 6-aminohexanoic acid. This reaction produces the intermediate 6-(2,4-dinitrophenylamino)hexanoic acid, which is then coupled with glucosamine to produce N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine.
Aplicaciones Científicas De Investigación
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In agriculture, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been used as a plant growth regulator, improving crop yield and quality. In environmental science, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been used as a tool for studying the effects of NO on ecosystems.
Propiedades
Número CAS |
103083-55-2 |
|---|---|
Nombre del producto |
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine |
Fórmula molecular |
C19H26N4O12 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid |
InChI |
InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1 |
Clave InChI |
AISZDEOVMGWSKK-OFSFNKJUSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
DNCP-AHGA N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
